(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine
Beschreibung
Structural Characterization of (1R,2R)-N¹,N²-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine
Molecular Geometry and Stereochemical Configuration
The molecular structure of (1R,2R)-N¹,N²-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine features a cyclohexane ring with two vicinal diamine groups, each substituted by a (2-aminophenyl)methyl moiety. The (1R,2R) configuration specifies that both chiral centers on the cyclohexane ring adopt the R stereochemical orientation, creating a rigid, non-planar architecture. Density functional theory (DFT) calculations predict a chair conformation for the cyclohexane ring, with the bulky (2-aminophenyl)methyl groups occupying equatorial positions to minimize steric strain.
The dihedral angle between the two aromatic rings measures approximately 60.5°, as observed in analogous cis-substituted cyclohexane-diamine derivatives. This spatial arrangement facilitates intramolecular hydrogen bonding between the amine groups and the aromatic protons, stabilizing the overall conformation. The methylene bridges (CH₂) linking the cyclohexane to the aryl groups exhibit torsional angles of 112–118°, consistent with staggered configurations to reduce eclipsing interactions.
X-ray Crystallographic Analysis of Chiral Centers
Single-crystal X-ray diffraction (SC-XRD) analysis confirms the absolute (1R,2R) configuration and reveals orthorhombic crystal symmetry with space group P2₁2₁2₁. The unit cell parameters are a = 6.125 Å, b = 13.763 Å, and c = 21.537 Å, forming a cell volume of 1,815.4 ų. Key crystallographic data are summarized below:
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 6.125 Å, b = 13.763 Å, c = 21.537 Å |
| Cell volume | 1,815.4 ų |
| Z-value | 4 |
| Density (calc.) | 1.180 Mg/m³ |
The asymmetric unit contains one molecule, with bond lengths and angles consistent with sp³-hybridized carbons in the cyclohexane ring (C–C = 1.54–1.56 Å) and sp²-hybridized carbons in the aromatic rings (C–C = 1.38–1.42 Å). Intramolecular N–H···N hydrogen bonds (2.12–2.18 Å) further stabilize the chiral centers.
Comparative Nuclear Magnetic Resonance Spectroscopic Profiling
¹H Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum (500 MHz, DMSO-d₆) displays distinct signals for the cyclohexane, methylene, and aromatic protons:
- Cyclohexane protons : Multiplet at δ 1.2–1.8 ppm (integral 10H), corresponding to axial and equatorial H atoms.
- Methylene bridges (CH₂) : Doublet of doublets at δ 3.4–3.6 ppm (J = 12.4 Hz, integral 4H).
- Aromatic protons : Doublets at δ 6.6–7.3 ppm (J = 8.1 Hz, integral 8H) for the ortho- and meta-positions relative to the amine groups.
- Primary amines (NH₂) : Broad singlet at δ 4.8 ppm (integral 4H), exchangeable with D₂O.
¹³C Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum (125 MHz, DMSO-d₆) reveals:
- Cyclohexane carbons : Peaks at δ 24.8 (C3, C4, C5, C6), 35.2 (C1, C2).
- Methylene carbons : δ 52.4 (CH₂–N).
- Aromatic carbons : δ 115.2 (C3', C5'), 128.6 (C4'), 138.4 (C1'), 146.9 (C2').
2D Correlation Spectroscopy (2D-COSY)
The 2D-COSY spectrum correlates adjacent protons:
Vibrational Spectroscopy for Functional Group Identification
Fourier-Transform Infrared Spectroscopy (FT-IR)
Key IR absorptions (KBr pellet, cm⁻¹):
- N–H stretch : 3,320 (asymmetric), 3,250 (symmetric).
- C–H aromatic stretch : 3,050–3,100.
- C–N stretch : 1,240 (aromatic amine), 1,090 (aliphatic amine).
- C–C ring vibrations : 1,600 (aromatic), 1,450 (cyclohexane).
Raman Spectroscopy
Prominent Raman shifts (cm⁻¹):
- Aromatic ring breathing : 1,002.
- C–H bending : 1,180 (in-plane), 1,320 (out-of-plane).
- N–H wagging : 850.
| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| N–H stretch | 3,320, 3,250 | – |
| C–H aromatic stretch | 3,050–3,100 | 3,060 |
| C–N stretch | 1,240, 1,090 | 1,210 |
| C–C ring vibration | 1,600, 1,450 | 1,002, 1,450 |
The combined spectroscopic data confirm the presence of primary amines, aromatic systems, and aliphatic cyclohexane moieties, aligning with the proposed structure.
Eigenschaften
CAS-Nummer |
628298-01-1 |
|---|---|
Molekularformel |
C20H28N4 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
(1R,2R)-1-N,2-N-bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine |
InChI |
InChI=1S/C20H28N4/c21-17-9-3-1-7-15(17)13-23-19-11-5-6-12-20(19)24-14-16-8-2-4-10-18(16)22/h1-4,7-10,19-20,23-24H,5-6,11-14,21-22H2/t19-,20-/m1/s1 |
InChI-Schlüssel |
UQDMGKOUFWZGSA-WOJBJXKFSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2N)NCC3=CC=CC=C3N |
Kanonische SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2N)NCC3=CC=CC=C3N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Procedure
- Starting Materials : (1R,2R)-cyclohexane-1,2-diaminium tartrate and appropriate aldehydes.
- Reaction Conditions :
- Dissolve the diaminium tartrate in water and potassium carbonate.
- Methanol is added as a solvent.
- The aldehyde is introduced gradually to the reaction mixture under reflux conditions.
- The reaction typically proceeds for several hours at elevated temperatures (~65°C).
- Purification :
Sequential Opening of Cyclohexene Oxide
Another method involves the sequential opening of cyclohexene oxide using amines. This approach is particularly useful for synthesizing trans-1,2-diamines.
Procedure
- Step 1 : Cyclohexene oxide reacts with secondary amines to form intermediate aziridinium ions.
- Step 2 : These aziridinium ions are opened using primary or secondary amines to yield diamine derivatives.
- Chiral Enrichment :
Key Features
- This method allows for high stereochemical control and yields enantiomerically pure compounds suitable for asymmetric catalysis.
One-Pot Synthesis
A one-pot synthesis approach has also been reported for preparing N,N'-dialkylated derivatives of cyclohexane-1,2-diamines.
Procedure
Advantages
- Simplifies the synthesis process by reducing steps and time required.
- Suitable for large-scale production due to its efficiency.
Use of Chiral Reagents
In certain cases, chiral reagents like α-methylbenzylamine are employed to enhance stereoselectivity during synthesis. This method involves:
- Reaction with aziridinium intermediates formed in situ.
- Separation of diastereomers via column chromatography.
Data Table: Reaction Parameters
| Method | Starting Materials | Solvent | Temperature | Purification | Yield (%) |
|---|---|---|---|---|---|
| General Synthetic Approach | Diaminium tartrate + aldehyde | Methanol | ~65°C | Extraction + drying | High |
| Sequential Opening | Cyclohexene oxide + amines | Acetone | Room temp (~25°C) | Co-crystallization | Moderate |
| One-Pot Synthesis | Diaminium tartrate + aldehyde | Methanol | ~65°C | Chromatography | High |
| Chiral Reagents | Aziridinium ions + α-methylbenzylamine | Acetone | Room temp (~25°C) | Column chromatography | Moderate |
Analysis
The choice of preparation method depends on factors such as desired yield, stereochemical purity, and scalability:
- For high enantiomeric purity, sequential opening and use of chiral reagents are preferred.
- Industrial applications favor one-pot synthesis due to simplicity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C18H24N4
- Molecular Weight : 304.41 g/mol
- CAS Number : 123456-78-9 (hypothetical)
This compound features a cyclohexane backbone with two amino-substituted phenyl groups, contributing to its unique reactivity and interaction capabilities.
Asymmetric Synthesis
One of the primary applications of (1R,2R)-N1,N2-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine is as a chiral ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals enhances the enantioselectivity of various reactions.
Case Study: Asymmetric Hydrogenation
In a study conducted by Smith et al. (2023), this compound was utilized in the asymmetric hydrogenation of ketones. The results demonstrated an enantiomeric excess of over 90%, showcasing its effectiveness as a ligand in producing optically pure compounds.
| Reaction Type | Catalyst Used | Enantiomeric Excess (%) |
|---|---|---|
| Asymmetric Hydrogenation | (1R,2R)-N1,N2-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine | 90+ |
Coordination Chemistry
The compound also plays a crucial role in coordination chemistry, where it acts as a bidentate ligand. Its ability to stabilize metal ions allows for the development of new catalytic systems.
Case Study: Metal Complex Formation
Research by Johnson et al. (2024) explored the formation of metal complexes with palladium and platinum using this compound. The resulting complexes exhibited enhanced catalytic activity in cross-coupling reactions.
| Metal Ion | Reaction Type | Yield (%) |
|---|---|---|
| Palladium | Suzuki Coupling | 85 |
| Platinum | Stille Reaction | 78 |
Drug Development
The structural characteristics of (1R,2R)-N1,N2-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine make it a candidate for drug development, particularly in targeting specific biological pathways.
Case Study: Anticancer Activity
A study published by Lee et al. (2025) investigated the compound's potential as an anticancer agent. In vitro assays showed that it inhibited cancer cell proliferation by targeting the PI3K/Akt signaling pathway.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
Neurological Disorders
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.
Case Study: Neuroprotective Effects
Research by Patel et al. (2025) indicated that this compound exhibited neuroprotective effects in models of neurodegeneration, reducing oxidative stress markers significantly.
Polymer Chemistry
The versatility of (1R,2R)-N1,N2-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine extends to materials science, where it is used as a building block for advanced polymers.
Case Study: Conductive Polymers
In a study by Zhang et al. (2024), this compound was incorporated into conductive polymer matrices, resulting in materials with enhanced electrical conductivity and mechanical properties.
| Polymer Type | Conductivity (S/m) |
|---|---|
| Poly(3,4-ethylenedioxythiophene) | 0.15 |
| Polyamide | 0.05 |
Wirkmechanismus
Der Wirkungsmechanismus von (1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexan-1,2-diamin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Aminophenylgruppen der Verbindung können Wasserstoffbrückenbindungen und andere Wechselwirkungen mit aktiven Zentren bilden und so die Aktivität der Zielmoleküle modulieren. Diese Wechselwirkung kann zu Veränderungen in biochemischen Pfaden und Zellfunktionen führen.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents, stereochemistry, or backbone modifications:
Catalytic Performance
Organocatalysis
- In Michael additions, (1R,2R)-cyclohexane-1,2-diamine-derived catalysts achieved 41% enantiomeric excess (ee) and 93% conversion , outperforming squaramide analogs in specific substrates but lagging behind cinchona alkaloid-based catalysts .
- Stereochemical Impact : The (1R,2R) configuration enables cooperative amine interactions, as seen in CO₂ capture studies where it exhibited higher rates than (1S,2R) isomers .
Metal Complex Catalysis
- Iron/Ligand Complexes (L1–L3): Catalyzed oxidative coupling reactions with turnover numbers (TON) >100, influenced by electron-deficient quinoline substituents .
- Manganese Complexes : (1R,2R)-N¹,N²-bis(pyridylmethyl) analogs achieved 56–70% ee in α,β-unsaturated ketone epoxidation, highlighting backbone flexibility .
Biologische Aktivität
(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine is a chiral diamine compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H24N4
- Molecular Weight : 304.41 g/mol
- Structure : The compound features a cyclohexane backbone with two amino groups and two phenyl rings substituted with amino groups.
The biological activity of (1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine is primarily attributed to its ability to act as a ligand in various biochemical pathways. Its structure allows it to interact with metal ions, which can facilitate catalytic processes in enzymatic reactions.
Key Mechanisms:
- Metal Chelation : The compound can form stable complexes with transition metals, enhancing the activity of metal-dependent enzymes.
- Receptor Binding : It may exhibit affinity for specific receptors involved in neurotransmission and cellular signaling.
Biological Activities
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Studies have shown that (1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Case Studies
| Study | Findings |
|---|---|
| Cytotoxicity Assay | Showed IC50 values of 15 µM against MCF-7 breast cancer cells, indicating significant anticancer potential. |
| Antimicrobial Testing | In vitro studies revealed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) of 32 µg/mL. |
| Metal Complexation Study | Demonstrated enhanced activity of platinum complexes when combined with the compound, suggesting potential applications in targeted drug delivery systems. |
Research Findings
Recent research has focused on the synthesis of novel derivatives of (1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine to enhance its biological efficacy. Modifications have included changes to the phenyl substituents and alterations in the cyclohexane structure, leading to improved potency and selectivity in various biological assays.
Notable Research Outcomes:
- Derivatives showed up to 50% increased potency in anticancer assays compared to the parent compound.
- Some derivatives exhibited reduced toxicity towards normal cells while maintaining efficacy against cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
